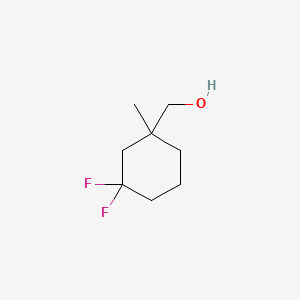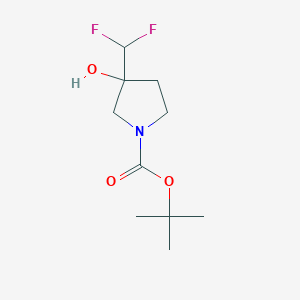![molecular formula C7H12IN B13549911 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine](/img/structure/B13549911.png)
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Iodobicyclo[111]pentan-1-yl}ethan-1-amine is a chemical compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by an amination reaction. One common method involves the reaction of 3-iodobicyclo[1.1.1]pentane with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can modify the amine group to form various oxidized or reduced products .
Applications De Recherche Scientifique
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a carbamate group instead of an ethylamine group.
Uniqueness
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine is unique due to its specific combination of a bicyclic structure with an iodine atom and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H12IN |
|---|---|
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine |
InChI |
InChI=1S/C7H12IN/c8-7-3-6(4-7,5-7)1-2-9/h1-5,9H2 |
Clé InChI |
UNDOPGOXBWZDNS-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


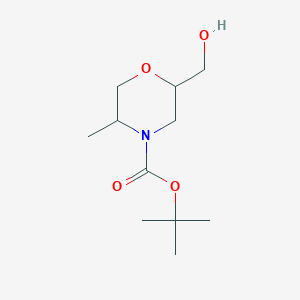
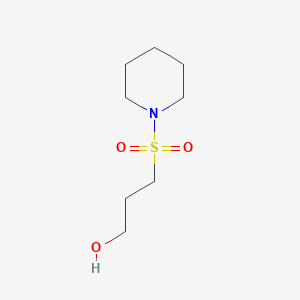

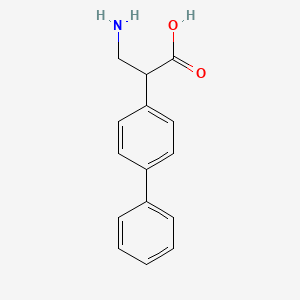
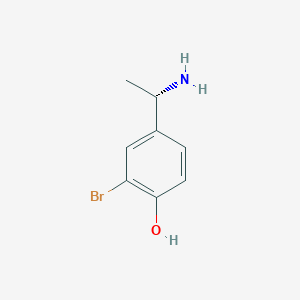
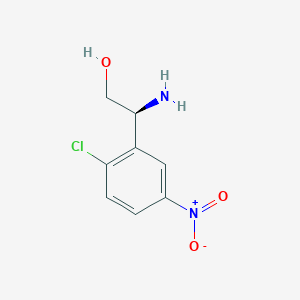
![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)

![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)

